molecular formula C12H9NO2Se B14469393 Benzene, 1-nitro-2-(phenylseleno)- CAS No. 65848-40-0

Benzene, 1-nitro-2-(phenylseleno)-

Cat. No.: B14469393
CAS No.: 65848-40-0
M. Wt: 278.18 g/mol
InChI Key: QUDSCNGXDHBUFU-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-2-(phenylseleno)-: is an organic compound with the molecular formula C12H9NO2Se It is a derivative of benzene, featuring a nitro group (-NO2) and a phenylseleno group (-SeC6H5) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-(phenylseleno)- typically involves the nitration of a phenylseleno-substituted benzene derivative. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The process can be summarized as follows:

    Nitration Reaction: The phenylseleno-substituted benzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for Benzene, 1-nitro-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-2-(phenylseleno)- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group and phenylseleno group can influence the reactivity of the benzene ring, making it susceptible to further electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides.

Major Products Formed:

    Reduction: Benzene, 1-amino-2-(phenylseleno)-.

    Oxidation: Benzene, 1-nitro-2-(phenylseleno oxide)-.

Scientific Research Applications

Benzene, 1-nitro-2-(phenylseleno)- has several applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studying reaction mechanisms and kinetics.

    Medicine: Research into selenium-containing compounds has shown potential for therapeutic applications, including anticancer and antioxidant properties.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-(phenylseleno)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylseleno group can undergo oxidation and reduction processes. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in studying chemical and biological processes.

Comparison with Similar Compounds

    Benzene, 1-nitro-2-(phenylthio)-: Similar structure but with a sulfur atom instead of selenium.

    Benzene, 1-nitro-2-(phenylsulfonyl)-: Contains a sulfonyl group (-SO2C6H5) instead of a phenylseleno group.

    Benzene, 1-nitro-2-(phenylamino)-: Features an amino group (-NH2) instead of a phenylseleno group.

Uniqueness: Benzene, 1-nitro-2-(phenylseleno)- is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur and nitrogen analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research applications.

Properties

CAS No.

65848-40-0

Molecular Formula

C12H9NO2Se

Molecular Weight

278.18 g/mol

IUPAC Name

1-nitro-2-phenylselanylbenzene

InChI

InChI=1S/C12H9NO2Se/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H

InChI Key

QUDSCNGXDHBUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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